molecular formula C11H14N2O4 B8634230 Pyrazinecarboxylic acid, (2,2-dimethyl-1-oxopropoxy)methyl ester CAS No. 159187-74-3

Pyrazinecarboxylic acid, (2,2-dimethyl-1-oxopropoxy)methyl ester

Cat. No.: B8634230
CAS No.: 159187-74-3
M. Wt: 238.24 g/mol
InChI Key: MHHHKKRYCHJNLQ-UHFFFAOYSA-N
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Description

Pyrazinecarboxylic acid, (2,2-dimethyl-1-oxopropoxy)methyl ester is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

159187-74-3

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl pyrazine-2-carboxylate

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)10(15)17-7-16-9(14)8-6-12-4-5-13-8/h4-6H,7H2,1-3H3

InChI Key

MHHHKKRYCHJNLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCOC(=O)C1=NC=CN=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A four-necked flask was charged with 14.6 g (0.10 mole) of sodium pyrazinecarboxylate, 15.1 g (0.10 mole) of chloromethyl pivalate and 1.0 g (0.01 mole) of triethylamine and the charge was maintained under stirring at 98°-100° C. for 6 hours. The reaction mixture was then cooled and 100 ml of toluene was added. The solids (sodium chloride) were filtered off. From the filtrate thus obtained the toluene was distilled off and the filtrate was subjected to distillation under reduced pressure to give 17.2 g of pivaloyloxymethyl pyrazinecarboxylate. Yield: 72%
Name
sodium pyrazinecarboxylate
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A four-necked flask was charged with 127.5 g (0.873 mole) of sodium pyrazinecarboxylate, 119.3 g (0.792 mole) of chloromethyl pivalate and 146 g of dimethylformamide and the internal temperature was maintained under stirring at 105°-110° C. for 8 hours. The reaction mixture was then cooled and transferred to a separatory funnel. After addition of 500 g of toluene, the mixture was washed with 3 portions, or a total of 900 g, of water. From the toluene layer which separated the toluene was first distilled off and the residue was subjected to distillation under reduced pressure to give 147 g of pivaloyloxymethyl pyrazinecarboxylate. Yield: 78% (based on chloromethyl pivalate).
Name
sodium pyrazinecarboxylate
Quantity
127.5 g
Type
reactant
Reaction Step One
Quantity
119.3 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The process for producing pivaloyloxymethyl pyrazinecarboxylate is now described taking the use of the sodium salt as an example of said alkali metal pyrazinecarboxylate. Thus, pyrazinecarboxylic acid is dissolved in an aqueous solution containing an equimoler amount, with respect to the acid, of sodium hydroxide, water is then distilled off, and the residue is dried to give sodium pyrazinecarboxylate. To this sodium pyrazinecarboxylate is added 1-2 molar equivalents, with respect to sodium pyrazinecarboxylate, of chloromethyl pivalate, and, as the catalyst, 0.1-0.3 molar equivalent, with respect to sodium pyrazinecarboxylate, of a tertiary amine, e.g. triethylamine, and the reaction is conducted at 90°-120° C. for 3-10 hours, whereby pivaloyloxymethyl pyrazinecarboxylate is produced. As an alternative, pivaloyloxymethyl pyrazinecarboxylate can also be obtained without the aid of a catalyst by conducting the reaction in a solvent in which sodium pyrazinecarboxylate is at least partially soluble and which is inert to the reaction, for example dimethylformamide or N-methyl-2-pyrrolidone.
Name
sodium pyrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium pyrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium pyrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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